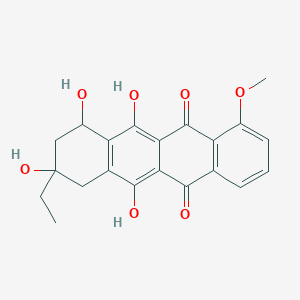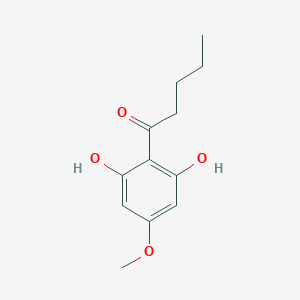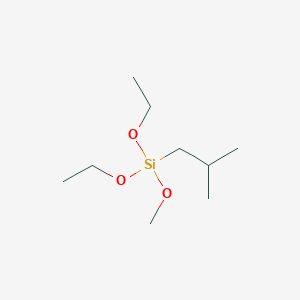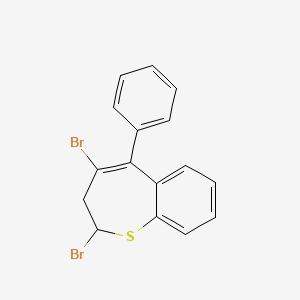
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is a heterocyclic compound that contains bromine, phenyl, and benzothiepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine typically involves the bromination of 5-phenyl-2,3-dihydro-1-benzothiepine. The reaction is carried out using bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2,3-dihydro-1-benzothiepine: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,4-Dibromo-1,5-benzodiazepin-2-one: Shares the dibromo substitution but has a different core structure.
Uniqueness
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
66768-84-1 |
|---|---|
Molecular Formula |
C16H12Br2S |
Molecular Weight |
396.1 g/mol |
IUPAC Name |
2,4-dibromo-5-phenyl-2,3-dihydro-1-benzothiepine |
InChI |
InChI=1S/C16H12Br2S/c17-13-10-15(18)19-14-9-5-4-8-12(14)16(13)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
KJSGARVWDXTORC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2C(=C1Br)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


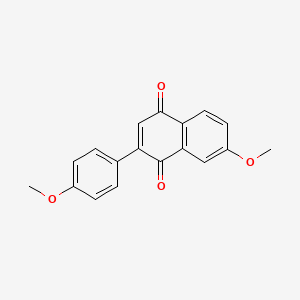
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
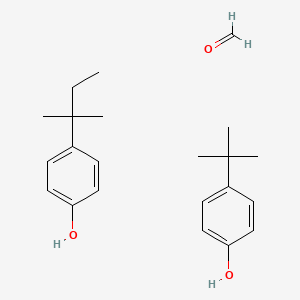
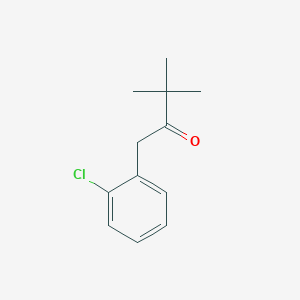
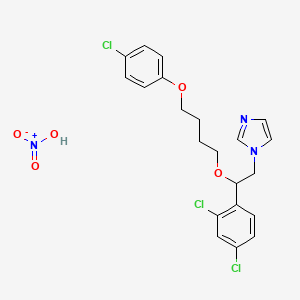
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
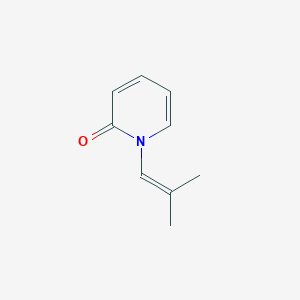
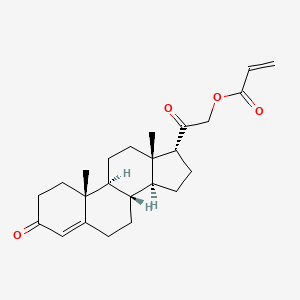
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
